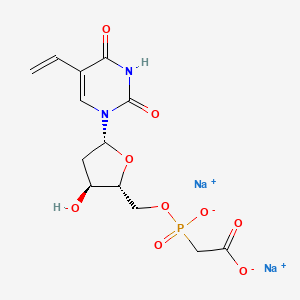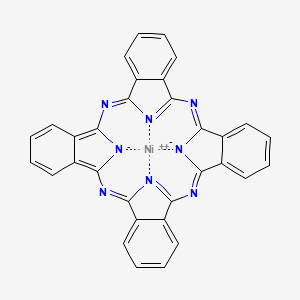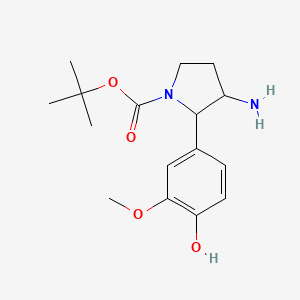![molecular formula C6H11NO B13154818 6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
6-Oxa-2-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-2-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, which makes it an interesting scaffold in the field of drug discovery and synthetic organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azabicyclo[3.2.1]octane can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of suitable precursors. For example, the cyclization of 1-(benzyloxycarbonylamino)-hex-5-en-3-ol in the presence of palladium(II) and copper(II) chloride catalysts yields this compound . Another approach involves the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or using sulfonyl chloride and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and other advanced techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxa-2-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Oxa-2-azabicyclo[3.2.1]octane has significant potential in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Oxa-2-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For example, the compound can target proteins like beta-glucosidase A, leading to specific biological effects . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6-Oxa-2-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane:
6-Methyl-6-azabicyclo[3.2.1]octan-3-one: This compound has a methyl group and a ketone functional group, which influence its chemical properties and reactivity.
8-Oxabicyclo[3.2.1]octane:
The uniqueness of 6-Oxa-2-azabicyclo[321]octane lies in its specific structure, which combines both nitrogen and oxygen atoms in a bicyclic framework
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
6-oxa-2-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NO/c1-2-7-5-3-6(1)8-4-5/h5-7H,1-4H2 |
InChI-Schlüssel |
JLTCTKIHRFDBFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2CC1OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide](/img/structure/B13154774.png)


![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)



![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

